molecular formula C17H19N3O4S B2541790 methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate CAS No. 2034278-87-8

methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate

Cat. No.: B2541790
CAS No.: 2034278-87-8
M. Wt: 361.42
InChI Key: GCMPFHYXEOJQPJ-UHFFFAOYSA-N
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Description

Methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate is an intriguing compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This compound features a complex molecular framework that includes a sulfonyl group, a cyclopropyl ring, and a benzoate moiety, among other components, making it a subject of interest in both synthetic organic chemistry and applied research.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The preparation of methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate typically involves multi-step organic synthesis

    • Step 1: Synthesis of the pyrazolo[1,5-a]pyrazine nucleus, often via a cyclization reaction involving hydrazines and α,β-unsaturated carbonyl compounds.

    • Step 2: Cyclopropyl group incorporation, achieved through a cyclopropanation reaction.

    • Step 3: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base like triethylamine.

    • Step 4: Final coupling with methyl benzoate, typically involving esterification or transesterification reactions.

    Industrial Production Methods: Large-scale production of this compound follows similar synthetic routes with optimizations for yield and purity. Industrial methods might involve continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: Can undergo oxidation reactions, especially at the cyclopropyl and pyrazine moieties.

    • Reduction: Possible reduction of the nitro groups if present in derivatives.

    • Substitution: Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfonyl group.

  • Common Reagents and Conditions:

    • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    • Substitution Reactions: Base such as sodium hydroxide or acid catalysts like sulfuric acid.

  • Major Products Formed: The reactions lead to various derivatives depending on the functional groups introduced or altered during the reactions. For instance, oxidation might produce sulfoxides or sulfones.

Scientific Research Applications

Methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate finds extensive applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Explored for its potential in enzyme inhibition studies due to its unique structure.

  • Medicine: Investigated as a potential lead compound in drug discovery, particularly in targeting specific biological pathways.

  • Industry: Utilized in the development of advanced materials and polymers, given its stability and structural properties.

Comparison with Similar Compounds

  • Methyl 4-((2-methylpyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate.

  • Methyl 4-((2-cyclopropylpyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenylate.

In essence, methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate stands out in the vast landscape of organic compounds due to its intricate molecular architecture and versatile applicability across various scientific domains.

Properties

IUPAC Name

methyl 4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-24-17(21)13-4-6-15(7-5-13)25(22,23)19-8-9-20-14(11-19)10-16(18-20)12-2-3-12/h4-7,10,12H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMPFHYXEOJQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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